molecular formula C13H17N5O2 B12804482 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone CAS No. 88442-86-8

6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone

Cat. No.: B12804482
CAS No.: 88442-86-8
M. Wt: 275.31 g/mol
InChI Key: LFRDZQUVFKQTNF-UHFFFAOYSA-N
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Description

6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone is a synthetic organic compound belonging to the pteridinone family This compound is characterized by its unique structure, which includes a pteridinone core substituted with a methyl group at the 6th position and a 2-(4-morpholinyl)ethyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pteridinone Core: The pteridinone core can be synthesized through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and formic acid, under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the 2-(4-Morpholinyl)ethyl Group: The 2-(4-morpholinyl)ethyl group can be attached through nucleophilic substitution reactions. This step involves the reaction of the pteridinone core with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease progression and cellular functions.

Comparison with Similar Compounds

6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can be compared with other similar compounds, such as:

    Pteridinone Derivatives: Compounds with similar pteridinone cores but different substituents.

    Morpholine-Containing Compounds: Molecules containing the morpholine ring but with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of the pteridinone core and the 2-(4-morpholinyl)ethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

List of Similar Compounds

  • 6-Methyl-7(8H)-pteridinone
  • 8-(2-(4-Morpholinyl)ethyl)-7(8H)-pteridinone
  • 6-Methyl-8-(2-(4-piperidinyl)ethyl)-7(8H)-pteridinone

Properties

CAS No.

88442-86-8

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

6-methyl-8-(2-morpholin-4-ylethyl)pteridin-7-one

InChI

InChI=1S/C13H17N5O2/c1-10-13(19)18(3-2-17-4-6-20-7-5-17)12-11(16-10)8-14-9-15-12/h8-9H,2-7H2,1H3

InChI Key

LFRDZQUVFKQTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2N(C1=O)CCN3CCOCC3

Origin of Product

United States

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